molecular formula C7H16Cl2N4 B1423033 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride CAS No. 1334146-98-3

2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No.: B1423033
CAS No.: 1334146-98-3
M. Wt: 227.13 g/mol
InChI Key: BOHAIKHWVITRDJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a chemical compound belonging to the class of organic compounds known as triazoles. Triazoles are heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms. This compound is characterized by its molecular structure, which includes a triazole ring and an amine group, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Methyl Group: The methyl group at the 5-position of the triazole ring is introduced using a suitable methylating agent, such as methyl iodide.

  • Amination Reaction: The amine group is introduced through an amination reaction, often involving the use of ammonia or an amine derivative.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and electrophiles like acyl chlorides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro compounds, hydroxylamines, and other oxidized derivatives.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Substituted triazoles with various functional groups.

Scientific Research Applications

2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions with enzymes and receptors.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The specific mechanism of action depends on the context in which the compound is used, such as in pharmaceuticals or industrial applications.

Comparison with Similar Compounds

2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is similar to other triazole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring but may have different substituents.

  • Phenyl-1,2,4-triazoles: These compounds contain a phenyl group attached to the triazole ring.

  • Thiazole derivatives: These compounds have a sulfur atom in the ring structure, providing different chemical properties.

Properties

IUPAC Name

2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-4(2)6(8)7-9-5(3)10-11-7;;/h4,6H,8H2,1-3H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHAIKHWVITRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 3
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 4
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 5
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 6
2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

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